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molecular formula C11H14O2 B6254284 4,7-Dimethoxyindane CAS No. 38998-05-9

4,7-Dimethoxyindane

Cat. No. B6254284
M. Wt: 178.2
InChI Key:
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Patent
US08378118B2

Procedure details

To the cooled and stirred suspension of 4,7-Dimethoxyindan-1-one (35 gm, 0.182 mole) in Triethyl silane (105.7 gm, 0.909 mole), added Trifluoroacetic acid (350 ml) at 10-15° C. The stirring was continued at room temperature for 2 hours and quenched into the water. It was extracted with Ethyl acetate. The Ethyl acetate layer was washed with Sodium bicarbonate solution, dried over Sodium sulphate and evaporated to give crude mass which was purified by column chouromatography using 5% Ethyl acetate in hexane (22.5 gm).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=O.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]2[C:8]=1[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC1=C2CCC(C2=C(C=C1)OC)=O
Name
Quantity
105.7 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the cooled
CUSTOM
Type
CUSTOM
Details
quenched into the water
EXTRACTION
Type
EXTRACTION
Details
It was extracted with Ethyl acetate
WASH
Type
WASH
Details
The Ethyl acetate layer was washed with Sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude mass which
CUSTOM
Type
CUSTOM
Details
was purified by column chouromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C2CCCC2=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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